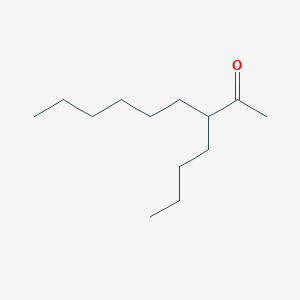
N,N,N-Tripropylnonan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tripropylnonan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including their use as surfactants, disinfectants, and phase transfer catalysts. This particular compound is characterized by its long alkyl chains, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropylnonan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of tripropylamine with nonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tripropylnonan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with potassium iodide can yield N,N,N-Tripropylnonan-1-aminium iodide.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tripropylnonan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants and cleaning agents due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of N,N,N-Tripropylnonan-1-aminium bromide involves its interaction with cell membranes and proteins. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged ammonium group can interact with negatively charged sites on proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethylpropan-1-aminium bromide
- Tetrapropylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
Uniqueness
N,N,N-Tripropylnonan-1-aminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and its ability to interact with biological membranes. This makes it particularly useful in applications where membrane disruption or phase transfer is required.
Eigenschaften
CAS-Nummer |
57412-88-1 |
|---|---|
Molekularformel |
C18H40BrN |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
nonyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-18-19(15-6-2,16-7-3)17-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QRTREVPCEKQHML-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




